molecular formula C18H11FN2O3S B2874266 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide CAS No. 868375-16-0

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

Cat. No.: B2874266
CAS No.: 868375-16-0
M. Wt: 354.36
InChI Key: BQKQGZVUVNQNRG-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C18H11FN2O3S and its molecular weight is 354.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Techniques : Research has focused on developing novel synthesis techniques for benzothiazole and coumarin derivatives, which are crucial for further biological and chemical studies. For instance, a study by Hossaini et al. (2017) explored a one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives, showcasing an efficient pathway for creating these compounds (Hossaini et al., 2017).

Characterization and Properties : Studies also delve into the thorough characterization of these compounds, assessing their structural and electronic properties through various spectroscopic methods. This foundational work is pivotal for understanding the reactivity and potential applications of these molecules in various domains.

Biological Activity and Applications

Antimicrobial Properties : Research by Desai et al. (2013) highlights the antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine structures, indicating these compounds' relevance in developing new antimicrobial agents (Desai et al., 2013).

Chemosensors for Anions : Coumarin benzothiazole derivatives have been synthesized and evaluated for their application as chemosensors for cyanide anions, with specific derivatives demonstrating significant potential for detecting cyanide through colorimetric and fluorescence changes (Wang et al., 2015).

Cancer Research : Some derivatives exhibit cytotoxic effects on specific cancer cell lines, suggesting their potential use in cancer research and therapy. The study by Kelly et al. (2007) on N-(ferrocenylmethyl)benzene-carboxamide derivatives provides insights into their synthesis and biological activity, highlighting their cytotoxicity against breast cancer cell lines (Kelly et al., 2007).

Mechanism of Action

Target of Action

CCG-342090, also known as N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .

Mode of Action

CCG-342090 acts by inhibiting the Rho/MRTF/SRF transcription pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The compound’s interaction with its targets leads to changes in mitochondrial function .

Biochemical Pathways

The Rho/MRTF/SRF transcription pathway, which is affected by CCG-342090, plays a crucial role in regulating mitochondrial function . The compound’s action leads to the hyperacetylation of histone H4K12 and H4K16, and regulates the genes involved in mitochondrial function and dynamics . These small molecule inhibitors regulate mitochondrial function as a compensatory mechanism by repressing oxidative phosphorylation and increasing glycolysis .

Pharmacokinetics

It’s known that the compound’s in vivo potency and pharmacokinetics were initially modest, making it unsuitable for long-term efficacy studies . Efforts were made to improve both the metabolic stability and the solubility of the compound, resulting in the identification of two analogs achieving over 10-fold increases in plasma exposures in mice .

Result of Action

The action of CCG-342090 results in the inhibition of all the complexes of mitochondrial electron transport chains and further induces oxidative stress . This leads to changes in cellular bioenergetics, with a shift from oxidative phosphorylation to glycolysis .

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-16(22)11-9-10-5-2-3-7-13(10)24-17(11)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKQGZVUVNQNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.